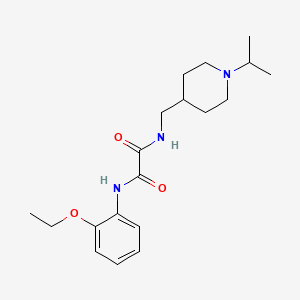![molecular formula C14H6F2N2 B2720591 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 359813-00-6](/img/structure/B2720591.png)
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile: is an organic compound with the molecular formula C14H6F2N2 It is characterized by the presence of two fluorine atoms and two nitrile groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile typically involves the reaction of 3,3’-difluoro-1,1’-biphenyl with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dicarbonitrile product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms and nitrile groups.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted biphenyl derivatives.
- Oxidation can lead to the formation of carboxylic acids or other oxidized products.
- Reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development and research.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers. Its properties contribute to the development of materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
3,3’-Difluoro-1,1’-biphenyl-4,4’-diamine: Similar biphenyl structure with amino groups instead of nitrile groups.
4,4’-Difluoro-1,1’-biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups, offering different reactivity and applications.
Uniqueness: 3,3’-Difluoro-1,1’-biphenyl-4,4’-dicarbonitrile is unique due to the presence of both fluorine atoms and nitrile groups, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and materials science.
Propriétés
IUPAC Name |
4-(4-cyano-3-fluorophenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKXNXKOUXLXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)
![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)
![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/new.no-structure.jpg)
![3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2720516.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2720517.png)
![3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide](/img/structure/B2720518.png)



![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)
